

Origin and discovery of the GFP16 fluorescent protein.

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A Technical Guide to the Origin and Discovery of Green Fluorescent Protein (GFP)

A Note on Terminology: The term "**GFP16**" does not correspond to a recognized fluorescent protein in scientific literature. This guide will, therefore, focus on the foundational wild-type Green Fluorescent Protein (wtGFP), its discovery, and the subsequent development of enhanced variants, which represents the likely area of interest for researchers, scientists, and drug development professionals.

Executive Summary

The discovery of the Green Fluorescent Protein (GFP) from the jellyfish Aequorea victoria has revolutionized molecular and cell biology.[1][2][3] This protein's intrinsic ability to fluoresce without the need for external cofactors has established it as a versatile tool for in vivo imaging and as a reporter for gene expression.[2] This technical guide provides an in-depth overview of the origin, discovery, and key experimental methodologies associated with GFP and its widely used variant, Enhanced Green Fluorescent Protein (EGFP). The document details the seminal work of the scientists who were awarded the Nobel Prize for this discovery and outlines the protocols for its expression, purification, and characterization. Furthermore, it presents key quantitative data in a structured format and visualizes critical biological and experimental workflows.

Origin and Discovery







The journey to understanding GFP began with the study of bioluminescence in the jellyfish Aequorea victoria. In the 1960s, Osamu Shimomura isolated a protein from this jellyfish that emitted blue light in the presence of calcium, which he named aequorin.[1] During this process, he also isolated another protein that appeared green under ultraviolet light, which was later named Green Fluorescent Protein.[1][2][3]

It was later discovered that in the jellyfish, the blue light emitted by aequorin is absorbed by GFP, which then in turn emits green light.[4] This process is a form of Förster resonance energy transfer (FRET).

The true potential of GFP as a biological marker was realized in the 1990s. Douglas Prasher successfully cloned and sequenced the gene for GFP.[1][4] Subsequently, Martin Chalfie demonstrated that the GFP gene could be expressed in other organisms, such as E. coli and C. elegans, to produce a functional fluorescent protein.[1][3] Roger Y. Tsien was instrumental in elucidating the mechanism of GFP fluorescence and in engineering a variety of GFP mutants with improved properties and different colors, including the widely used Enhanced Green Fluorescent Protein (EGFP).[2] For their collective work on GFP, Osamu Shimomura, Martin Chalfie, and Roger Y. Tsien were awarded the Nobel Prize in Chemistry in 2008.[2]

Quantitative Data

The following table summarizes the key quantitative properties of wild-type GFP (wtGFP) and the commonly used variant, Enhanced GFP (EGFP).



Property	Wild-Type GFP (wtGFP)	Enhanced GFP (EGFP)
Excitation Maximum	395 nm (major), 475 nm (minor)	488 nm
Emission Maximum	509 nm	507 nm
Extinction Coefficient (M ⁻¹ cm ⁻¹)	~27,000 (at 395 nm)	~55,000 (at 488 nm)
Quantum Yield	0.79	0.60
Relative Brightness	~21.3	~33.0
Number of Amino Acids	238	239 (with F64L and S65T mutations)

Experimental Protocols Expression and Purification of GFP in E. coli

This protocol describes a general method for the expression and purification of His-tagged GFP in an E. coli expression system.[5][6][7][8]

Materials:

- E. coli strain (e.g., BL21(DE3)) transformed with a GFP expression plasmid (e.g., pET-28a-GFP)
- LB broth and agar plates with appropriate antibiotic (e.g., kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors)
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)



- · Ni-NTA affinity chromatography column
- Spectrophotometer
- Sonicator or French press
- Centrifuge

Procedure:

- Inoculation: Inoculate a single colony of E. coli carrying the GFP expression plasmid into 5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.
- Scale-up: The next day, inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induction: Induce GFP expression by adding IPTG to a final concentration of 0.5-1 mM.
 Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
- Harvesting: Pellet the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
- Lysis: Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication
 or using a French press.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
- · Purification:
 - Equilibrate a Ni-NTA column with lysis buffer.
 - Load the clarified lysate onto the column.
 - Wash the column with 10 column volumes of wash buffer.
 - Elute the GFP with 5 column volumes of elution buffer.



 Analysis: Analyze the purified protein by SDS-PAGE and measure the concentration using a spectrophotometer.

Measurement of Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of a purified fluorescent protein.[9][10][11]

Materials:

- Purified fluorescent protein solution
- Appropriate buffer (e.g., PBS)
- Fluorometer
- Quartz cuvette

Procedure:

- Instrument Setup: Turn on the fluorometer and allow the lamp to warm up. Set the excitation and emission slit widths (e.g., 5 nm).
- Blank Measurement: Fill the cuvette with the buffer used to dissolve the protein and place it
 in the fluorometer. Perform a blank scan to measure the background fluorescence.
- Emission Spectrum:
 - Set the excitation wavelength to the known or expected excitation maximum of the fluorescent protein.
 - Scan a range of emission wavelengths (e.g., 450-650 nm for GFP).
 - Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum.
- Excitation Spectrum:
 - Set the emission wavelength to the determined emission maximum.



- Scan a range of excitation wavelengths (e.g., 350-500 nm for GFP).
- Subtract the blank spectrum from the sample spectrum to obtain the corrected excitation spectrum. The peak of this spectrum is the excitation maximum.

Visualizations

Timeline of GFP Discovery and Development

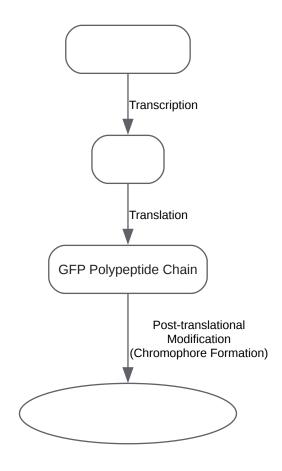


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Caption: A timeline of key milestones in the discovery and development of GFP.

Central Dogma: From Gene to Fluorescent Protein



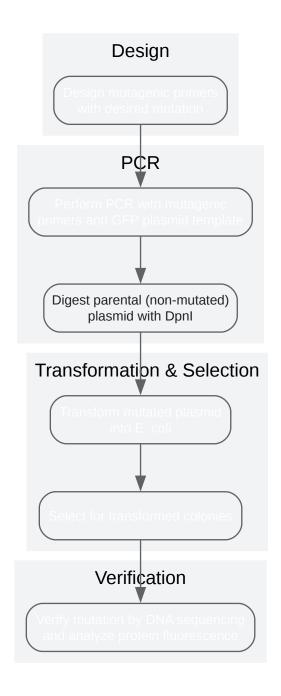


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Caption: The central dogma of molecular biology, illustrating the flow of genetic information from the GFP gene to the functional fluorescent protein.

Workflow for Site-Directed Mutagenesis of GFP





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Caption: A generalized workflow for creating GFP variants using site-directed mutagenesis.

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